lifirafenib

Catalog No.
S533141
CAS No.
1446090-79-4
M.F
C25H17F3N4O3
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lifirafenib

CAS Number

1446090-79-4

Product Name

lifirafenib

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one

Molecular Formula

C25H17F3N4O3

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N

SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Lifirafenib; BGB-283; Beigene-283

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

Description

The exact mass of the compound Beigene-283 is 478.1253 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beigene-283, also known as Lifirafenib, is an investigational small molecule inhibitor targeting the RAF protein (). Unlike other RAF inhibitors that target the protein in its monomeric form, Lifirafenib has a unique mechanism of action.

Dual Inhibition of RAF Dimers and Monomers

Studies have shown that Lifirafenib can inhibit both the monomeric and dimeric forms of RAF (). This is significant because mutations in the BRAF gene, specifically the BRAF V600E mutation, are found in many cancers and can drive tumor growth through both RAF monomers and dimers.

Antitumor Activity in Preclinical Models

Preclinical studies have demonstrated that Lifirafenib has antitumor activity (). This suggests potential for the drug to be effective in treating cancers driven by BRAF mutations.

Lifirafenib, also known by its developmental code BGB-283, is a novel investigational compound primarily designed as an inhibitor of the RAF family kinases (A-RAF, B-RAF, C-RAF) and the epidermal growth factor receptor (EGFR) tyrosine kinase. It has garnered attention for its potential in treating various malignancies characterized by aberrant RAF/MAPK pathway activation, particularly those with B-RAF V600 mutations. The compound is classified as a synthetic organic molecule and is currently under clinical investigation for its antineoplastic properties .

Chemical Structure

The IUPAC name for lifirafenib is:
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one. Its molecular formula is C25H17F3N4O3, and it has a molecular weight of approximately 478.13 g/mol .

Lifirafenib primarily acts through reversible inhibition of RAF kinases. This inhibition disrupts the downstream signaling cascades that contribute to tumor growth and survival. The compound's mechanism involves binding to the ATP-binding site of the RAF kinases, preventing their activation and subsequent phosphorylation of downstream targets in the MAPK signaling pathway .

Lifirafenib has demonstrated significant biological activity against tumors harboring B-RAF mutations. In clinical studies, it has shown antitumor effects in patients with solid tumors such as melanoma, thyroid cancer, and low-grade serous ovarian cancer. The compound's efficacy is particularly noted in patients with B-RAF V600E mutations but has also shown activity against K-RAS mutated cancers .

Adverse effects associated with lifirafenib include hypertension and thrombocytopenia, which are thought to result from off-target effects on other kinases such as EGFR and VEGFR2 .

The synthesis of lifirafenib involves several steps that typically include the formation of its complex bicyclic structure through various organic reactions. While specific synthetic pathways are proprietary to the developing company BeiGene, it generally involves:

  • Formation of Key Intermediates: Using standard organic chemistry techniques to create intermediates that contain the benzimidazole and benzofuran moieties.
  • Coupling Reactions: Employing coupling reactions to attach these intermediates to form the final bicyclic structure.
  • Purification: The final compound is purified through techniques such as chromatography to ensure high purity necessary for clinical use .

Lifirafenib is primarily being investigated for its application in oncology, specifically targeting cancers driven by mutations in the RAF/MAPK signaling pathway. Clinical trials are ongoing to evaluate its effectiveness in treating:

  • Melanoma
  • Thyroid cancer
  • Low-grade serous ovarian cancer
  • Non-small cell lung cancer with K-RAS mutations

The compound is being studied both as a monotherapy and in combination with other agents to enhance therapeutic outcomes .

Research indicates that lifirafenib interacts with multiple kinases beyond its primary targets. Notably, it inhibits:

  • Epidermal growth factor receptor
  • Vascular endothelial growth factor receptor 2
  • Other kinases like ABL1 and RET

These interactions can lead to both therapeutic benefits and adverse effects such as hypertension and thrombocytopenia . Understanding these interactions is crucial for optimizing dosing regimens and minimizing side effects.

Lifirafenib shares similarities with several other compounds targeting the RAF/MAPK pathway. Below are some comparable compounds along with their unique features:

Compound NameMechanism of ActionUnique Features
VemurafenibB-RAF inhibitorFirst-generation inhibitor specifically for B-RAF V600E mutations
DabrafenibB-RAF inhibitorApproved for melanoma; used in combination therapy
EncorafenibB-RAF inhibitorUsed in combination with binimetinib for enhanced efficacy
SorafenibMulti-target kinase inhibitorTargets B-RAF but also VEGFR and PDGFR; broader application in liver cancer
TrametinibMEK inhibitorTargets downstream MEK pathway; used in combination with BRAF inhibitors

Lifirafenib stands out due to its dual inhibition of both RAF kinases and EGFR, which may provide a more comprehensive approach to overcoming resistance seen with first-generation inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

478.12527490 g/mol

Monoisotopic Mass

478.12527490 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8762XZS5ZF

Wikipedia

Beigene-283

Dates

Modify: 2023-07-15
[1] Tang Z, et al. Mol Cancer Ther. 2015, 14(10):2187-97.

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